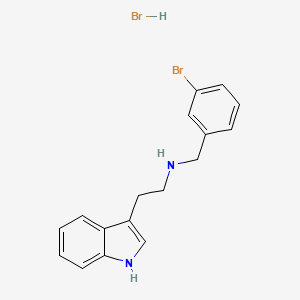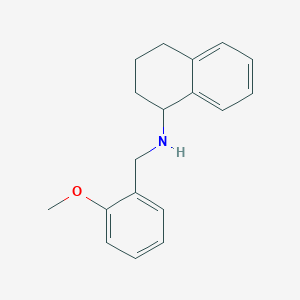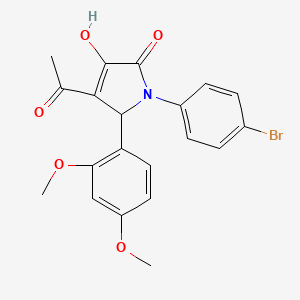![molecular formula C27H22N2O6 B5200210 1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5200210.png)
1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate, also known as ANPA, is a chemical compound that has been extensively studied for its potential use in scientific research. ANPA is a derivative of 2-naphthyl phenoxyacetate and is commonly used as a substrate for enzymes such as chymotrypsin and trypsin. In
作用机制
1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate is a competitive inhibitor of chymotrypsin and trypsin. It binds to the active site of these enzymes, preventing them from interacting with their natural substrates. This inhibition can be reversed through the addition of excess substrate or the use of specific enzyme inhibitors. The mechanism of action of this compound is well understood, making it a valuable tool for studying enzyme kinetics and inhibition.
Biochemical and Physiological Effects
This compound has no known physiological effects in vivo. However, it has been shown to have a number of biochemical effects in vitro. For example, this compound has been shown to induce conformational changes in enzymes such as chymotrypsin, leading to altered activity and specificity. This compound has also been used to study the effects of pH and temperature on enzyme activity, providing valuable insights into the factors that influence enzyme function.
实验室实验的优点和局限性
1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate has a number of advantages for use in lab experiments. It is a well-characterized substrate that is readily available and relatively inexpensive. It is also stable and can be stored for extended periods of time without degradation. However, this compound has some limitations. It is not a natural substrate for any known enzymes, meaning that its use may not accurately reflect the behavior of enzymes in vivo. Additionally, this compound is not soluble in water, which can limit its use in certain experimental setups.
未来方向
There are a number of potential future directions for the use of 1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate in scientific research. One potential application is in the development of new enzyme inhibitors for the treatment of diseases such as cancer and Alzheimer's. This compound could also be used to study the effects of mutations on enzyme activity, providing insights into the mechanisms of genetic diseases. Finally, this compound could be used in the development of new enzyme-based biosensors for the detection of specific molecules in biological samples.
Conclusion
In conclusion, this compound is a valuable tool for studying enzyme kinetics and inhibition. Its well-understood mechanism of action, availability, and stability make it a popular choice for researchers in a wide range of fields. While this compound has some limitations, its potential future applications make it an exciting area of research for the future.
合成方法
1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate can be synthesized through a multistep process involving the reaction of 2-naphthol with phenoxyacetic acid, followed by acetylation and nitration. The final product is obtained through a coupling reaction between the nitrophenyl group and the naphthyl group. The synthesis of this compound is a complex process that requires careful attention to detail and the use of specialized equipment.
科学研究应用
1-[(acetylamino)(3-nitrophenyl)methyl]-2-naphthyl phenoxyacetate is commonly used as a substrate for enzymes such as chymotrypsin and trypsin. These enzymes are involved in a wide range of biological processes, including protein digestion and blood clotting. This compound can be used to study the activity of these enzymes in vitro, allowing researchers to better understand their mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
[1-[acetamido-(3-nitrophenyl)methyl]naphthalen-2-yl] 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-18(30)28-27(20-9-7-10-21(16-20)29(32)33)26-23-13-6-5-8-19(23)14-15-24(26)35-25(31)17-34-22-11-3-2-4-12-22/h2-16,27H,17H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFHQZKOSEKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5200173.png)
![(2E)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-phenyl-2-propen-1-amine](/img/structure/B5200183.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5200189.png)
![1-(4-bromo-2-methylphenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5200197.png)
![4-[1-acetyl-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B5200205.png)

![3-[4-(mesitylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200215.png)
![5-(4-fluorophenyl)-2-phenyl-3-[4-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5200223.png)



